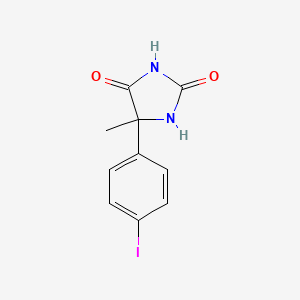
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The “5-(4-Iodophenyl)” indicates that an iodophenyl group is attached at the 5th position of the imidazolidine ring. The “5-methyl” indicates that a methyl group is also attached at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The iodophenyl and methyl groups would be attached at the 5th position of this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Imidazolidine Derivatives
Research has shown that imidazolidine derivatives, including 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione, can be synthesized efficiently, providing a basis for the development of novel compounds with potential applications in various fields (Witchard & Watson, 2010).
Characterization and Molecular Dimerization
Studies have demonstrated the synthesis and characterization of similar compounds, revealing insights into molecular dimerization processes, which could be critical for understanding intermolecular interactions in biological systems (Bisello et al., 2017).
Pharmacological Evaluation
Serotonin Receptor Interactions
Research on related imidazolidine derivatives has indicated potential interactions with serotonin receptors, suggesting possible implications for the treatment of conditions like depression and anxiety (Czopek et al., 2010).
Antidepressant Activity
Novel analogs of imidazolidine derivatives have been investigated for their potential as antidepressants, indicating the therapeutic relevance of this class of compounds (Kucwaj-Brysz et al., 2018).
Material Science Applications
Corrosion Inhibition
Thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones, have been studied for their role in corrosion inhibition, highlighting the potential application of these compounds in protecting metals from corrosion (Yadav et al., 2015).
Electrochemical Studies
Electrochemical oxidation studies of hydantoin derivatives, closely related to imidazolidine-2,4-diones, have been conducted, offering insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (Nosheen et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-iodophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVAOCDEKCSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)
![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)
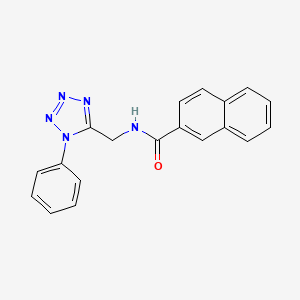
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)
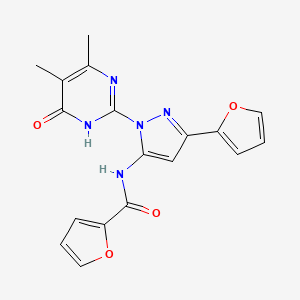
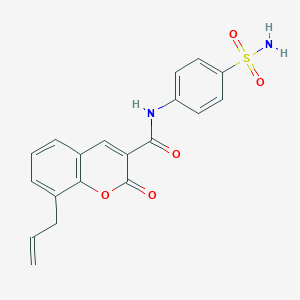

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
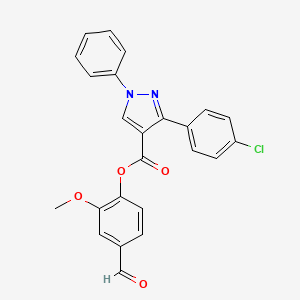
![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)
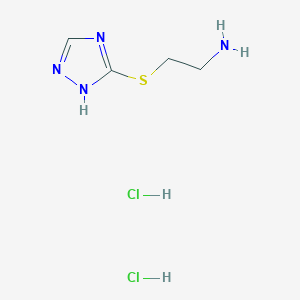
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)